molecular formula C10H13N B1217076 1-Methyl-1,2,3,4-tetrahydroquinoline CAS No. 491-34-9

1-Methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B1217076
CAS No.: 491-34-9
M. Wt: 147.22 g/mol
InChI Key: YVBSECQAHGIWNF-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines It is characterized by a quinoline ring system that is partially saturated, with a methyl group attached to the nitrogen atom

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide and tungstate ion.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Various electrophiles under acidic or basic conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated tetrahydroquinoline derivatives.

    Substitution: Functionalized tetrahydroquinoline derivatives.

Biological Activity

1-Methyl-1,2,3,4-tetrahydroquinoline (1-MeTIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including neuroprotective effects, anticancer properties, and potential applications in treating neurodegenerative diseases like Parkinson's disease. The information is drawn from various studies and reviews that highlight the pharmacological potential of 1-MeTIQ.

Biological Activity Overview

1-MeTIQ exhibits a range of biological activities, primarily focusing on neuroprotection and anticancer effects. Below are key findings from recent research:

Neuroprotective Effects

1-MeTIQ has been shown to protect dopaminergic neurons against neurotoxicity induced by various agents. Notable studies include:

  • Neuroprotection Against Neurotoxins : Research demonstrated that 1-MeTIQ protects cultured rat mesencephalic neurons from neurotoxins such as 1-methyl-4-phenylpyridinium ion (MPP+), 6-hydroxydopamine, and rotenone. The compound's protective action was most pronounced in tyrosine hydroxylase-positive neurons, suggesting its potential utility in Parkinson's disease treatment .
  • Stereoselectivity : The stereoisomers of 1-MeTIQ exhibit different levels of neuroprotective activity. Specifically, (R)-1-MeTIQ was found to be significantly more effective than its (S)-counterpart .

Anticancer Properties

1-MeTIQ and its derivatives have shown promising anticancer activities across various cancer cell lines:

  • Cytotoxicity Studies : In vitro studies indicated that 2-arylquinoline derivatives, including those related to 1-MeTIQ, exhibited selective cytotoxicity against human cancer cell lines such as HeLa and PC3. These compounds demonstrated better activity profiles compared to non-tumor cells .
  • Mechanism of Action : The mechanism underlying the anticancer effects is believed to involve the induction of apoptosis in cancer cells while sparing normal cells, highlighting the potential for therapeutic applications in oncology .

Other Biological Activities

Beyond neuroprotection and anticancer effects, 1-MeTIQ has been associated with several other biological activities:

  • Antioxidant Activity : The compound may function as an antioxidant by inducing anti-oxidative enzymes, which could mitigate oxidative stress associated with neurodegenerative diseases .
  • Enzyme Inhibition : Studies have also explored the inhibitory effects of tetrahydroquinoline derivatives on various enzymes, including nitric oxide synthases (nNOS), which are implicated in several pathological conditions .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
NeuroprotectionProtects dopaminergic neurons from neurotoxins
Anticancer ActivityInduces apoptosis in cancer cell lines (HeLa, PC3)
Enzyme InhibitionInhibits nNOS selectively over eNOS
AntioxidantInduces anti-oxidative enzymes; mitigates oxidative stress

Case Study 1: Neuroprotective Mechanism in Parkinson's Disease

In a study examining the effects of 1-MeTIQ on neuronal cultures exposed to MPP+, it was found that the compound significantly reduced neuronal death compared to controls. The mechanism was attributed to its ability to enhance the expression of antioxidant enzymes, thereby reducing oxidative stress levels in neurons exposed to toxic agents .

Case Study 2: Anticancer Activity Profile

A series of tetrahydroquinoline derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. Among these, certain derivatives exhibited remarkable selectivity for cancer cells over normal fibroblasts. This selectivity suggests that modifications to the tetrahydroquinoline structure can enhance its therapeutic index against specific cancers .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-methyl-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization of phenethylamine derivatives. A widely used method involves three steps:

Acetylation : Phenethylamine reacts with acetyl chloride to form N-phenethylacetamide.

Cyclization : Using polyphosphoric acid (PPA) or methanesulfonic acid, the acetamide undergoes intramolecular cyclization to form a tetrahydroisoquinoline intermediate.

Reduction : Sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) reduces the intermediate to yield the final product.

  • Key Factors :
  • Catalyst choice: PPA gives moderate yields (~50%), while methanesulfonic acid improves efficiency (overall yield ~80.8%) .
  • Substrate steric effects: Bulky substituents on the aromatic ring reduce cyclization efficiency .
  • Example Data :
CatalystYield (%)Reference
PPA50
Methanesulfonic acid80.8

Q. What safety protocols are recommended for handling 1,2,3,4-tetrahydroquinoline derivatives in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood to prevent inhalation of vapors (boiling point: ~250°C) .
  • Storage : Keep in airtight containers away from oxidizers and acids.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. How do substituents on the tetrahydroquinoline core influence biological activity?

  • Methodological Answer : Substituents modulate electronic and steric properties, affecting interactions with biological targets. For example:

  • Fluorine at C6 : Enhances metabolic stability and binding affinity in fluorinated derivatives (e.g., 6-fluoro-2-methyl-THQ) due to electronegativity and lipophilicity .
  • Methyl group at C2 : Increases rigidity, potentially improving selectivity for neurological targets like NMDA receptors .
  • Hydroxyethyl groups : Improve solubility but may reduce membrane permeability .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound?

  • Methodological Answer : Enantiopure synthesis requires chiral catalysts or resolution techniques:

  • Catalytic Hydrogenation : Use Ru-based catalysts (e.g., [Ru(p-cymene)Cl₂]₂) with iodine additives to generate racemic mixtures, followed by resolution with tartaric acid derivatives (>99% enantiomeric excess) .
  • Asymmetric Catalysis : Phosphoramidite ligands with Rh or Ir catalysts enable direct enantioselective hydrogenation of imine precursors .
  • Challenges : Steric hindrance from the methyl group complicates catalyst-substrate interactions, requiring tailored ligand design .

Q. How can computational modeling (e.g., TD-DFT) predict UV absorption spectra of tetrahydroquinoline derivatives?

  • Methodological Answer : Time-dependent density functional theory (TD-DFT) at the B3LYP/6-31+G(d,p) level accurately simulates UV transitions:

  • Key Findings :
  • Long-wavelength bands (250–300 nm) arise from π→π* transitions (HOMO→LUMO) in the tetrahydroquinoline-benzenesulfonyl system .
  • Electron-withdrawing groups (e.g., NO₂) shift absorption maxima due to n→π* transitions .
  • Validation : Experimental and theoretical molar extinction coefficients show strong correlation (R² > 0.95) .

Q. What methodologies optimize catalyst reuse in tetrahydroquinoline synthesis?

  • Methodological Answer : Acidic ionic liquids (e.g., [NMPH]H₂PO₄) are ideal for green synthesis due to recyclability:

  • Procedure : After reaction completion, extract the product with ethyl acetate, wash the ionic liquid with diethyl ether, and dry under vacuum.
  • Performance : Retains >90% activity after 5 cycles, with minimal leaching (<2% metal content) .
  • Comparison to Alternatives : Traditional catalysts (e.g., H₃PO₄) degrade after single use, while ion-exchange resins require frequent regeneration .

Q. How do stereochemical outcomes vary in tetrahydroquinoline synthesis, and what techniques control isomer ratios?

  • Methodological Answer :

  • Cis/Trans Isomerism : Arises during cyclization steps. Polar solvents (e.g., ethanol) favor trans-isomers via stabilization of transition states, while nonpolar solvents increase cis ratios .
  • Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers post-synthesis .
  • Case Study : 1-(2-hydroxyethyl)-4-methyl-THQ synthesized in ethanol yields a 3:1 trans:cis ratio .

Q. What role does this compound play in asymmetric catalysis?

  • Methodological Answer : The compound serves as a precursor for chiral ligands:

  • Phosphoramidite Derivatives : (2R)-1-(Dinaphthodioxaphosphepin-4-yl)-2-methyl-THQ ligands enable Rh-catalyzed asymmetric hydrogenation of ketones (up to 98% ee) .
  • Mechanism : The methyl group enhances ligand rigidity, improving enantioselectivity in C=O bond reduction .

Q. Data Contradictions and Resolutions

  • Synthesis Yields : reports 50% yield with PPA, while achieves 80.8% using methanesulfonic acid. Resolution: Acid strength and reaction time critically impact cyclization efficiency .
  • Catalyst Toxicity : highlights ionic liquids as non-toxic, whereas notes metal catalysts (e.g., InCl₃) require hazardous waste protocols. Resolution: Ionic liquids are preferable for green chemistry .

Properties

IUPAC Name

1-methyl-3,4-dihydro-2H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7H,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBSECQAHGIWNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197679
Record name 1,2,3,4-Tetrahydro-1-methylquinoline
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Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491-34-9
Record name 1-Methyl-1,2,3,4-tetrahydroquinoline
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Record name 1-Methyl-1,2,3,4-tetrahydroquinoline
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Record name 1,2,3,4-Tetrahydro-1-methylquinoline
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Record name 1,2,3,4-tetrahydro-1-methylquinoline
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Record name 1-METHYL-1,2,3,4-TETRAHYDROQUINOLINE
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Synthesis routes and methods I

Procedure details

1,2,3,4-Tetrahydroquinoline (6.66 g, 50 mmol) was added to 40 ml of water, 40 ml of ethyl acetate, and 5.04 g (60 mmol) of sodium bicarbonate to which was added 5.68 ml (60 mmol) of dimethylsulfate dropwise. The reaction was stirred at room temperature for 21/2 hours, and the organic layer was separated. The aqueous layer was extracted with ethyl acetate, then the organic layers were combined and evaporated to give 4.56 g (62% yield) of the title compound. NMR (CDCl3) δ 1.93 (quintet, 2, CH2), 2.74 (tr, 2, CH2), 2.81 (s, 3, NMe), 3.17 (tr, 2, CH2), 6.55 (m, 2, Ar), 6.97 (m, 2, Ar).
Quantity
6.66 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.68 mL
Type
reactant
Reaction Step Two
Yield
62%

Synthesis routes and methods II

Procedure details

NaH (12 g, 60%, 300.00 mmol) was added in several batches, to a solution of 1,2,3,4-tetrahydroquinoline (26.6 g, 199.70 mmol) in tetrahydrofuran (150 mL) at 0-5° C. The resulting solution was maintained at 0-5° C. for 30 minutes, then iodomethane (50 g, 352.11 mmol) was added dropwise (at 0-5° C.). The resulting solution was stirred at room temperature overnight. The mixture was filtered, and the filtrate was purified by column chromatography using a 1:100 ethyl acetate/petroleum ether solvent system to give 19 g (61%) of 1-methyl-1,2,3,4-tetrahydroquinoline as a yellow liquid.
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

1,2,3,4-tetrahydroquinoline (2.0 g, 0.0015 mol) and formaldehyde (12 ml of 38% aqueous, 0.015 mol) were combined in 60 ml CH3CN. NaBH3CN (2.85 g) and then, over a 10 minute period, glacial acetic acid (1.50 ml) were added and the mixture stirred 2 hours, at which time additional acetic acid (0.5 ml) was added. After stirring an additional 30 minutes, the reaction mixture was poured into 200 ml ether, washed 3×30 ml IN NaOH, dried (K2CO3) and stripped in vacuo to yield title product, 2.27 g.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
2.85 g
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

To a solution of tetrahydroquinoline (4.0 g, 30.0 mmol) in MeOH (60 mL) was added CH2O (37% aqueous solution, 2.7 mL, 36.3 mmol, 1.2 eq) and HOAc (1.73 mL, 30.0 mmol, 1.0 eq). The mixture was stirred at room temperature for 10 min then was cooled to 0° C. before NaBH3CN (1.98 g, 31.5 mmol, 1.05 eq) was added. After 1 h, the solvent was removed under reduced pressure. The reaction was quenched with saturated aqueous NaHCO3 then extracted with CH2Cl2 (5×30 mL). The combined organic layers were dried over Na2SO4 then concentrated to give a crude product which was used in the next step without further purification.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
2.7 mL
Type
reactant
Reaction Step One
Name
Quantity
1.73 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

1-Methyl-1,2,3,4-tetrahydroquinoline
1-Methyl-1,2,3,4-tetrahydroquinoline
1-Methyl-1,2,3,4-tetrahydroquinoline
1-Methyl-1,2,3,4-tetrahydroquinoline
1-Methyl-1,2,3,4-tetrahydroquinoline
1-Methyl-1,2,3,4-tetrahydroquinoline

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